molecular formula C13H12O4S B2674182 4,5-dimethyl6-methyl-1-benzothiophene-4,5-dicarboxylate CAS No. 2490403-97-7

4,5-dimethyl6-methyl-1-benzothiophene-4,5-dicarboxylate

Cat. No.: B2674182
CAS No.: 2490403-97-7
M. Wt: 264.3
InChI Key: NLUIKQBQWWAXFQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate is a chemical compound with the molecular formula C14H14O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

4,5-Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for thiophene derivatives can vary widely and is often dependent on their specific chemical structure and the biological system in which they are acting .

Future Directions

The future directions for research on thiophene derivatives could include exploring their potential uses in various fields, such as medicine and materials science, and developing new methods for their synthesis .

Chemical Reactions Analysis

4,5-Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4,5-Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate can be compared to other benzothiophene derivatives, such as:

    Benzothiophene: The parent compound, which lacks the additional methyl and carboxylate groups.

    2-Methylbenzothiophene: A similar compound with a methyl group at a different position.

    Benzothiophene-2-carboxylate: A derivative with a carboxylate group at a different position.

Properties

IUPAC Name

dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-6-9-8(4-5-18-9)11(13(15)17-3)10(7)12(14)16-2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUIKQBQWWAXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CS2)C(=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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